molecular formula C6H14O2 B12727473 1-Isopropoxy-2-propanol, (R)- CAS No. 609847-70-3

1-Isopropoxy-2-propanol, (R)-

Cat. No.: B12727473
CAS No.: 609847-70-3
M. Wt: 118.17 g/mol
InChI Key: AFHJYKBGDDJSRR-ZCFIWIBFSA-N
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Description

1-Isopropoxy-2-propanol, ®-, also known as ®-1-isopropoxypropan-2-ol, is an organic compound with the molecular formula C6H14O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-propanol, ®-, can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 1-isopropoxy-2-propanol, ®-, often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-2-propanol, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropoxy-2-propanol, ®-, finds applications in multiple fields:

Mechanism of Action

The mechanism by which 1-isopropoxy-2-propanol, ®-, exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Uniqueness: 1-Isopropoxy-2-propanol, ®-, is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

609847-70-3

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(2R)-1-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1

InChI Key

AFHJYKBGDDJSRR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](COC(C)C)O

Canonical SMILES

CC(C)OCC(C)O

Origin of Product

United States

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